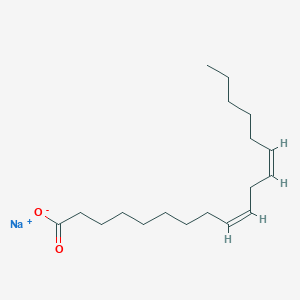

sodium;(9Z,12Z)-octadeca-9,12-dienoate

Description

Sodium (9Z,12Z)-octadeca-9,12-dienoate is the sodium salt of linoleic acid, a polyunsaturated omega-6 fatty acid with two cis double bonds at positions 9 and 12. This compound is structurally characterized by an 18-carbon chain (C18:2) and a carboxylate group bound to sodium, rendering it water-soluble and amphiphilic. It is commonly synthesized via saponification of linoleic acid or its esters. As a surfactant, it finds applications in pharmaceuticals, cosmetics, and industrial formulations due to its emulsifying and detergent properties .

Properties

IUPAC Name |

sodium;(9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b7-6-,10-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPBVHPKMJYUEO-NBTZWHCOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The stoichiometric equation for the saponification of linoleic acid (C₁₈H₃₂O₂) is:

A molar ratio of 1:1 is typically employed, though excess NaOH (10–100%) ensures complete conversion, particularly in industrial settings.

Procedure and Conditions

-

Linoleic acid (5.55 mL, 17.8 mmol) is dissolved in 70% ethanol (50 mL).

-

NaOH (0.71 g, 17.8 mmol) is added gradually to avoid localized overheating.

-

The mixture is stirred at room temperature for 12–24 hours , yielding a white precipitate of sodium linoleate.

-

The product is isolated by vacuum filtration or solvent evaporation , with yields exceeding 95%.

Table 1: Saponification Parameters for Sodium Linoleate Synthesis

| Parameter | Value/Range | Source |

|---|---|---|

| Solvent | 70% ethanol | |

| Temperature | 20–25°C | |

| NaOH excess | 10–100% | |

| Reaction time | 12–24 hours | |

| Yield | 95–99% |

Neutralization of Linoleic Acid with Sodium Hydroxide

An alternative route involves the direct neutralization of linoleic acid with aqueous NaOH. This method is favored for its simplicity and scalability.

Kinetic Considerations

The reaction follows second-order kinetics, dependent on the concentrations of both linoleic acid and NaOH. Studies on mixed-fat saponification demonstrate that stirring speed (400–1,100 rpm) significantly enhances reaction rates by improving interfacial contact between the immiscible phases.

Optimization of Reaction Variables

-

Temperature : Despite being exothermic, elevated temperatures (100–150°C) reduce reaction efficiency due to soap hydrolysis.

-

NaOH concentration : A 30% aqueous NaOH solution is optimal, balancing reactivity and manageable viscosity.

-

Purification : Crude sodium linoleate is washed with cold ethanol to remove unreacted fatty acids and glycerol byproducts.

Industrial-Scale Production Techniques

Continuous Stirred-Tank Reactors (CSTRs)

Large-scale synthesis employs CSTRs with the following operational parameters:

-

Residence time : 2–4 hours

-

Temperature control : Jacketed reactors maintained at 25–30°C

-

Productivity : 500–1,000 kg/hr

Quality Control Metrics

-

Acid value : < 0.5 mg KOH/g (indicating complete neutralization)

-

Free alkalinity : < 0.1% (wt/wt)

Analytical Characterization

Spectroscopic Validation

Purity Assessment

-

Titrimetric methods : Back-titration with HCl to quantify residual NaOH.

-

Thermogravimetric analysis (TGA) : Decomposition onset at 280°C, confirming thermal stability.

Comparative Analysis of Synthesis Routes

Table 2: Advantages and Limitations of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct saponification | High yield (95–99%) | Requires ethanol recovery |

| Neutralization | Scalable, minimal equipment | Slower kinetics at low temperature |

| Industrial CSTR | High throughput | Capital-intensive setup |

Chemical Reactions Analysis

Types of Reactions: “sodium;(9Z,12Z)-octadeca-9,12-dienoate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may require reducing agents like sodium borohydride. The conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s outcome.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. These products are often characterized using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity.

Scientific Research Applications

“sodium;(9Z,12Z)-octadeca-9,12-dienoate” has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects. Additionally, in industry, it is utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of “sodium;(9Z,12Z)-octadeca-9,12-dienoate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical events that result in the desired outcome. Understanding the mechanism of action is crucial for optimizing its use in various applications.

Comparison with Similar Compounds

Free Acid: (9Z,12Z)-Octadeca-9,12-dienoic Acid (Linoleic Acid)

- Structure : The parent fatty acid lacks the sodium counterion, making it hydrophobic.

- Occurrence : Found in marine-derived fungi (e.g., Talaro species) and plant extracts .

- Applications : Precursor for bioactive lipids (e.g., prostaglandins) and industrial raw material for ester synthesis.

- Key Differences :

- Lower water solubility compared to the sodium salt.

- Requires esterification or salt formation for enhanced bioavailability in aqueous systems.

Methyl Ester: Methyl (9Z,12Z)-Octadeca-9,12-dienoate

- Structure: Methyl ester of linoleic acid.

- Occurrence: Identified in fermented rice bran and plant extracts (e.g., Cyphostemma adenocaule) .

- Physical Properties :

- Applications: Biodiesel production due to favorable combustion properties . Potential anticancer lead compound (bioactivity score: 0.89) .

- Biological Activity :

Ethyl Ester: Ethyl (9Z,12Z)-Octadeca-9,12-dienoate

Glyceryl Esters: 1,3-Dihydroxypropan-2-yl (9Z,12Z)-Octadeca-9,12-dienoate

Triglyceride: Trilinolein

- Structure: Triglyceride with three linoleic acid chains.

- Occurrence: Found in plant oils and Cyphostemma adenocaule .

- Physical Properties :

- Biological Activity :

Comparative Data Table

Key Findings and Implications

Solubility and Applications :

- The sodium salt’s water solubility makes it ideal for aqueous systems, while esters are preferred in lipid-rich environments (e.g., biodiesel, drug delivery) .

Bioactivity :

- Esters and glyceryl derivatives exhibit direct biological effects (e.g., anticancer, anti-inflammatory), whereas the sodium salt’s role is primarily physicochemical .

Structural Impact :

- Esterification reduces polarity, enhancing membrane permeability and bioavailability for therapeutic applications .

Q & A

Q. What are the standard synthetic methods for preparing (9Z,12Z)-octadeca-9,12-dienoate derivatives, and how are they purified?

The synthesis typically involves reacting (9Z,12Z)-octadeca-9,12-dienoyl chloride with amines, alcohols, or thiols in anhydrous dichloromethane at 0°C, using triethylamine as a base. After quenching with HCl, purification is achieved via flash chromatography with hexane–ethyl acetate gradients (e.g., 7:1 to 4:1 ratios). Derivatives like amides, esters, and thioesters are isolated with yields ranging from 69% to 99%, confirmed by NMR (¹H and ¹³C) .

Q. How is enzymatic oxidation of (9Z,12Z)-octadeca-9,12-dienoate studied, and what are the key products?

The enzyme linoleate:oxygen 11S-oxidoreductase (EC 1.13.11.45) catalyzes the oxidation of linoleate (a related compound) to (9Z,12Z)-(11S)-11-hydroperoxyoctadeca-9,12-dienoate. This reaction requires Mn²⁺ and is substrate-specific; α-linolenate is reactive, but oleate and arachidonate are not. Product isomerization and substrate selectivity are analyzed via HPLC or LC-MS .

Q. What analytical techniques are used to identify (9Z,12Z)-octadeca-9,12-dienoate in plant extracts?

Gas chromatography-mass spectrometry (GC-MS) with ethyl acetate extraction is commonly employed. For example, in Ficus religiosa seeds, the compound is detected at 15.46% abundance using a DB-5MS column and EI ionization. Retention indices and spectral libraries (e.g., NIST) are critical for confirmation .

Advanced Research Questions

Q. How can synthetic yields of (9Z,12Z)-octadeca-9,12-dienoate derivatives be optimized?

Yield optimization involves:

- Temperature control : Maintaining 0°C during acyl chloride addition minimizes side reactions.

- Solvent selection : Anhydrous CH₂Cl₂ ensures compatibility with moisture-sensitive reagents.

- Purification : Gradient elution in flash chromatography (e.g., Hex:AcOEt from 7:1 to 4:1) improves resolution of structurally similar derivatives .

Q. What mechanistic insights exist for the stereoselective hydroperoxidation of (9Z,12Z)-octadeca-9,12-dienoate?

The fungal enzyme Gaeumannomyces graminis lipoxygenase produces (11S)-hydroperoxide as the primary product, which slowly isomerizes to (13R)-hydroperoxide. Stereochemical outcomes are probed via chiral HPLC and isotopic labeling (e.g., ¹⁸O₂) to track oxygen incorporation .

Q. How can computational methods predict physicochemical properties of (9Z,12Z)-octadeca-9,12-dienoate esters?

Group contribution methods (e.g., GCVOL) estimate molar volumes by summing contributions from functional groups (e.g., CH₃, CH₂, =CH⁻). For methyl linoleate, this approach predicts density (0.877 g/cm³ at 303.15 K) with <0.1% error compared to experimental data (0.8792 g/cm³) .

Q. What challenges arise in formulating lipid nanoparticles with (9Z,12Z)-octadeca-9,12-dienoate derivatives for siRNA delivery?

Key challenges include:

- Stability : Balancing unsaturated fatty acid content to prevent oxidation while maintaining fluidity.

- Cationic lipid design : Derivatives like Lipid A (a dienoate ester with diethylamino groups) require precise stoichiometry for siRNA encapsulation and endosomal escape .

Q. How can contradictory bioactivity data for (9Z,12Z)-octadeca-9,12-dienoate derivatives be resolved?

In Caesalpinia bonduc, methyl (9Z,12Z)-octadeca-9,12-dienoate shows anticancer potential in silico but requires validation via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.